4-Bromo-1-naphthoic acid
Overview
Description
4-Bromo-1-naphthoic acid is a brominated naphthalene derivative that is of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 4-Bromo-1-naphthoic acid, they do provide insights into the chemistry of brominated naphthalene compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-Bromo-1-naphthoic acid.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can involve various strategies, including halogenation reactions, coupling reactions, and condensation reactions. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) is described, which could be related to the synthesis of 4-Bromo-1-naphthoic acid by modifying the acetyl group to a carboxylic acid group . Additionally, the Ullmann coupling reaction is mentioned as a method to introduce axial dissymmetry in brominated naphthalene derivatives . These methods could potentially be adapted for the synthesis of 4-Bromo-1-naphthoic acid.
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic and steric properties of the molecule. X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and GC-MS are commonly used to determine the structure and confirm the identity of these compounds . The presence of the bromine atom can also affect the molecule's ability to form hydrogen bonds and engage in π-π stacking interactions, as seen in the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone .
Chemical Reactions Analysis
Brominated naphthalene derivatives participate in various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling , and cyclization reactions to form complex structures such as dinaphthodioxins . The bromine atom serves as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of these compounds can be harnessed to create a wide array of chemical structures with potential applications in material science and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives are influenced by the presence of the bromine atom and the specific substituents attached to the naphthalene core. These compounds often exhibit distinct spectroscopic features, such as shifts in the IR and UV-Vis spectra, which can be attributed to the bromine substituent and the overall molecular conformation . The introduction of a carboxylic acid group, as in 4-Bromo-1-naphthoic acid, would likely affect the compound's solubility, acidity, and potential for forming salts and esters.
Scientific Research Applications
Synthesis of Complex Chemical Compounds : 4-Bromo-1-naphthoic acid is used in the synthesis of various complex chemical compounds. For instance, it has been employed in the synthesis of binaphthyls through [4+2] cycloadditions between 2-pyrones and benzyne (Escudero et al., 1997).
Pharmaceutical Research and Development : It plays a role in the development of pharmaceuticals. For example, it has been used in the synthesis of a naphthoic retinoid, which is specific for certain retinoic acid receptors, highlighting its potential in medicinal chemistry (Milanese et al., 2011).
Organic Chemistry Research : 4-Bromo-1-naphthoic acid is a key intermediate in various organic synthesis processes, such as the construction of seven-membered rings via palladium-catalyzed tandem cyclization, illustrating its versatility in organic synthesis (Luo et al., 2019).
Analytical Chemistry Applications : Derivatives of naphthoic acid, including bromo variants, have been used in the gravimetric determination of elements like thorium and zirconium, indicating its utility in analytical chemistry (Datta, 1957).
Chemical Synthesis Techniques : Research has focused on developing new synthesis methods and improving existing ones for compounds like 4-Bromo-1-naphthoic acid, highlighting the ongoing interest in optimizing its production for various applications (Xu & He, 2010).
Safety And Hazards
Future Directions
While specific future directions for 4-Bromo-1-naphthoic acid are not mentioned in the search results, it’s clear that this compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . As such, it will likely continue to be a subject of research and development in these fields.
properties
IUPAC Name |
4-bromonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJIPZQZVLCOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300350 | |
Record name | 4-Bromo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-naphthoic acid | |
CAS RN |
16650-55-8 | |
Record name | 16650-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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